Biotin-PEG5-CH2CH2COOH

概要

説明

Biotin-PEG5-CH2CH2COOH, also known as Biotin-polyethylene glycol5-CH2CH2COOH, is a linear heterobifunctional polyethylene glycol reagent. It contains biotin and carboxyl groups at both ends of the molecular chain. This compound is widely used in various biochemical and medical applications due to its ability to bind with high affinity and specificity to streptavidin and avidin through stable amide junctions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG5-CH2CH2COOH typically involves the conjugation of biotin to a polyethylene glycol chain, followed by the introduction of a carboxyl group. The process generally includes the following steps:

Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form NHS-biotin.

Conjugation to Polyethylene Glycol: The activated biotin is then reacted with a polyethylene glycol chain that has an amine group at one end, forming a stable amide bond.

Introduction of Carboxyl Group: The terminal hydroxyl group of the polyethylene glycol chain is oxidized to introduce a carboxyl group, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

化学反応の分析

Types of Reactions

Biotin-PEG5-CH2CH2COOH undergoes various chemical reactions, including:

Amide Bond Formation: The carboxyl group can react with amine groups to form stable amide bonds.

Esterification: The carboxyl group can also react with alcohols to form esters.

Biotin-Streptavidin Binding: The biotin moiety binds with high affinity to streptavidin and avidin, forming a strong non-covalent interaction.

Common Reagents and Conditions

Amide Bond Formation: Typically involves reagents such as N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC) under mild conditions (pH 7-9).

Esterification: Requires alcohols and acid catalysts under anhydrous conditions.

Biotin-Streptavidin Binding: Occurs under physiological conditions (pH 7.4, 37°C) without the need for additional reagents.

Major Products Formed

Amide Bond Formation: Produces biotinylated amides.

Esterification: Produces biotinylated esters.

Biotin-Streptavidin Binding: Forms biotin-streptavidin complexes.

科学的研究の応用

Scientific Research Applications

The compound is utilized across various fields:

Bioconjugation

Biotin-PEG5-CH2CH2COOH acts as a linker for bioconjugation, allowing researchers to attach biomolecules to surfaces or other molecules. This ability is crucial for developing biosensors and diagnostic assays.

Table 1: Bioconjugation Applications

| Application Type | Description |

|---|---|

| Biosensors | Used to immobilize antibodies or enzymes on sensor surfaces. |

| Drug Delivery Systems | Enhances the solubility and stability of therapeutic agents. |

| Protein Labeling | Facilitates the detection of proteins in assays through biotin-streptavidin interactions. |

Molecular Biology

In molecular biology, this compound is employed for labeling nucleic acids and proteins, allowing for their purification and detection.

Case Study: Protein Detection

A study demonstrated that using this compound in conjunction with streptavidin-coated magnetic beads significantly improved the recovery rate of target proteins from complex mixtures, enhancing the sensitivity of immunoassays.

Drug Development

The compound is instrumental in drug development processes, particularly for creating targeted delivery systems that improve drug efficacy while minimizing side effects.

Table 2: Drug Development Applications

| Application | Mechanism |

|---|---|

| Targeted Therapy | Delivers drugs specifically to diseased cells using biotin-streptavidin interactions. |

| Nanoparticle Formulation | Enhances the stability of nanoparticles used in drug delivery systems. |

作用機序

The mechanism of action of Biotin-PEG5-CH2CH2COOH primarily involves the high-affinity binding of the biotin moiety to streptavidin or avidin. This interaction is highly specific and stable, making it useful for various applications, such as molecular detection and drug delivery. The polyethylene glycol chain provides flexibility and hydrophilicity, enhancing the solubility and biocompatibility of the compound .

類似化合物との比較

Biotin-PEG5-CH2CH2COOH can be compared with other biotinylated polyethylene glycol compounds, such as:

Biotin-PEG2-CH2CH2COOH: Shorter polyethylene glycol chain, resulting in lower solubility and flexibility.

Biotin-PEG10-CH2CH2COOH: Longer polyethylene glycol chain, providing higher solubility but potentially increased steric hindrance.

Biotin-PEG-NHS: Contains an NHS ester group for direct conjugation to amines, offering a different functional group for bioconjugation .

This compound is unique due to its balanced chain length, providing an optimal combination of solubility, flexibility, and functional group availability for various applications.

生物活性

Biotin-PEG5-CH2CH2COOH is a biotinylated polyethylene glycol (PEG) compound that has garnered attention for its diverse biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

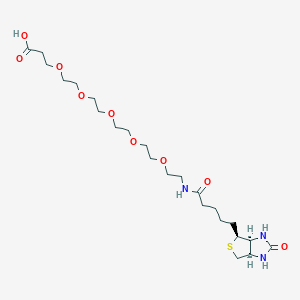

Chemical Structure and Properties

This compound consists of a biotin moiety linked to a five-unit polyethylene glycol chain, terminating with a carboxylic acid group. This structure enhances solubility and stability, which are critical for biological applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Targeting and Delivery : The biotin component allows for specific targeting of cells expressing avidin or streptavidin, facilitating drug delivery systems.

- Stabilization of Therapeutics : The PEGylation provides steric hindrance, which reduces immunogenicity and prolongs circulation time in the bloodstream.

- Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of the compound in aqueous environments, making it suitable for various formulations.

1. Drug Delivery Applications

A study demonstrated that this compound could be utilized to enhance the delivery of chemotherapeutic agents to cancer cells. The biotin moiety facilitated cellular uptake through receptor-mediated endocytosis, significantly increasing the efficacy of the drug compared to non-targeted formulations .

2. Immunological Studies

Research has shown that biotinylated compounds can modulate immune responses. In a clinical trial involving patients with autoimmune conditions, this compound was administered as part of a therapy regimen. Results indicated an improvement in patient outcomes, correlating with increased levels of regulatory T cells .

3. Enzyme Activity Modulation

Biotin derivatives have been reported to influence enzyme activities significantly. A study involving carboxylase enzymes indicated that the incorporation of this compound enhanced enzymatic activity in vitro, suggesting potential applications in metabolic disorders .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41N3O9S/c27-20(4-2-1-3-19-22-18(17-36-19)25-23(30)26-22)24-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-21(28)29/h18-19,22H,1-17H2,(H,24,27)(H,28,29)(H2,25,26,30)/t18-,19-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXLVCTYGZKIQE-IPJJNNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252330-85-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252330-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。